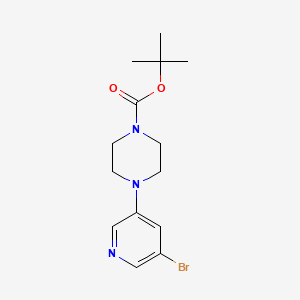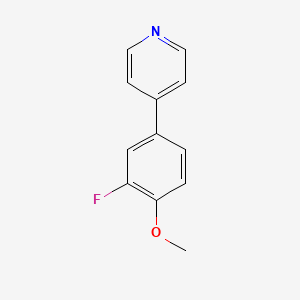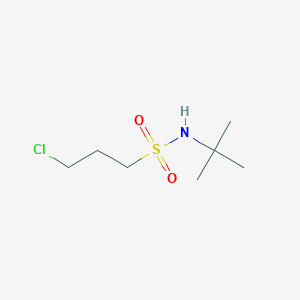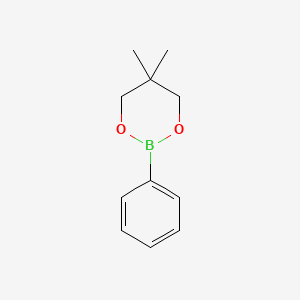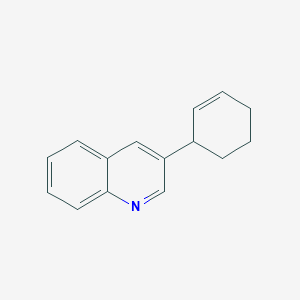
3-(2-Cyclohexenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The quinoline ring system is an aromatic nitrogen-containing heterocyclic compound. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, they can undergo substitution reactions at different positions in the ring . A novel method for the synthesis of 3-(2-quinolyl) chromones through a tandem [3+2] cycloaddition/ring-opening/O-arylation from ynones and quinoline N-oxides has been developed .Scientific Research Applications
Synthetic Methods and Structural Analysis Quinoline derivatives, including those related to 3-(2-Cyclohexenyl)quinoline, have been the subject of extensive studies due to their significant biological and nonlinear optical (NLO) properties. Recent advancements include the synthesis of novel arylated quinolines through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. These synthesized compounds were explored for their electronic and NLO properties, revealing their potential in technology-related applications due to their chemical hardness, kinetic stability, and electron-donating capabilities (Khalid et al., 2019).
Materials Science and Catalysis Research has also focused on the development of materials and catalysts for synthetic chemistry. For instance, perlite–SO3H nanoparticles were used to synthesize N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives under ultrasound irradiation, showcasing an efficient, green synthetic method that aligns with the principles of green chemistry due to its recovery and reusability of catalyst (Rouhani & Ramazani, 2018).
Pharmacological Potential While explicit connections to 3-(2-Cyclohexenyl)quinoline were not made in the context of pharmacology within the provided research, it's worth noting the broad interest in quinoline derivatives for their pharmacological potential. Quinoline and its analogs have been evaluated for their anticancer activities, mechanisms of action, and structure-activity relationships, demonstrating effective inhibition against various cancer drug targets (Solomon & Lee, 2011).
Agricultural Applications Additionally, quinoxalines, a closely related chemical family, have been synthesized and tested for their pesticidal activities. These studies have shown that some quinoxaline derivatives possess herbicidal, fungicidal, and insecticidal activities, indicating their potential use in agricultural applications (Liu et al., 2020).
Safety And Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This highlights the need for the development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods .
properties
IUPAC Name |
3-cyclohex-2-en-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYHMYVTIXYATQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexenyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
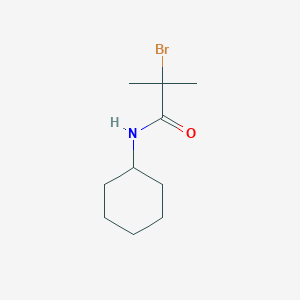
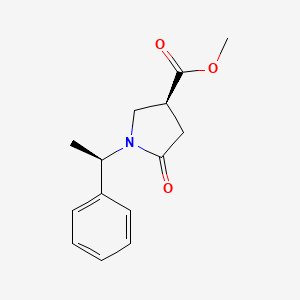

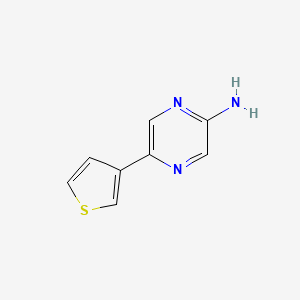
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
